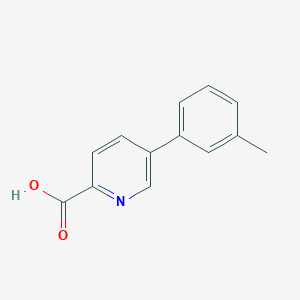

5-(m-Tolyl)picolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLCAKMPPRCRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679298 | |

| Record name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226205-54-4 | |

| Record name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 M Tolyl Picolinic Acid and Analogues

Advanced Synthetic Techniques and Green Chemistry Considerations for 5-(m-Tolyl)picolinic Acid and Analogues

The synthesis of structurally complex molecules like this compound and its analogues is increasingly guided by principles of green and sustainable chemistry. Modern synthetic strategies aim to move beyond traditional, often harsh, multi-step procedures that generate significant waste. Instead, the focus is on developing highly efficient, selective, and environmentally benign methodologies. This involves the implementation of advanced catalytic systems, the adoption of innovative processing technologies like flow chemistry, and a fundamental emphasis on maximizing atom economy while minimizing waste. These approaches not only reduce the environmental impact but also often lead to safer, more cost-effective, and scalable production processes.

Catalytic Systems in Picolinic Acid Synthesis

The development of efficient catalytic systems is central to the modern synthesis of picolinic acid derivatives. These catalysts offer pathways with higher selectivity, milder reaction conditions, and reduced waste compared to stoichiometric reagents.

One prominent area of research involves the heterogeneous catalytic oxidation of picoline precursors. For instance, vanadium-titanium (B8517020) oxide catalysts supported on materials like silicon carbide have been developed for the selective oxidation of picoline to picolinic acid. researchgate.netgoogle.com These systems are advantageous due to their environmental friendliness, low production cost, and high product selectivity, achieving picoline conversion rates of 66–98% and selectivity for picolinic acid of 73–99%. google.com The effectiveness of these catalysts, particularly those based on vanadium pentoxide (V₂O₅) and titanium dioxide (TiO₂) (anatase), lies in the specific crystalline structure on the catalyst surface. researchgate.net

Metal-Organic Frameworks (MOFs) have also emerged as highly effective heterogeneous catalysts. For example, a zirconium-based MOF, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been successfully used to catalyze the one-pot synthesis of picolinate (B1231196) and picolinic acid derivatives at ambient temperatures. nih.gov The porous nature and high surface area of MOFs, combined with functional groups, allow for the design of highly efficient and reusable catalysts. nih.gov The mechanism in this system can involve a cooperative vinylogous anomeric-based oxidation, which avoids the need for an external oxidizing agent. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are instrumental in introducing the aryl group, such as the m-tolyl substituent. The picolinamide (B142947) functional group can act as a directing group to facilitate C-H activation, enabling the formation of C-C bonds at specific positions on the pyridine (B92270) ring. nih.gov While effective, a drawback of some coupling reactions like the Buchwald-Hartwig amination is the reliance on expensive palladium catalysts, which must be carefully removed from the final product. google.com

Furthermore, picolinic acid itself can serve as a naturally occurring, non-toxic, and sustainable hydrogen bond donor catalyst. In combination with a halide co-catalyst, it has been shown to effectively catalyze the cycloaddition of CO₂ to epoxides, highlighting its utility in green chemical transformations. rsc.org

| Catalyst System | Precursor/Reaction Type | Key Advantages | Reported Efficiency | Reference |

|---|---|---|---|---|

| Vanadium-Titanium Oxides (V₂O₅/TiO₂) | Heterogeneous oxidation of 2-picoline | High selectivity, reusable, low cost | 19–22% selectivity at 36–74% conversion | researchgate.net |

| V₂O₅/TiO₂ on SiC support | Selective oxidation of picoline | Environmentally friendly, high selectivity | 73–99% selectivity at 66–98% conversion | google.com |

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ (MOF) | Multi-component synthesis of picolinates | Heterogeneous, works at ambient temperature, reusable | High yields, catalyst reusable for multiple cycles | nih.gov |

| Palladium Acetate (B1210297) (Pd(OAc)₂) | C-H/N-H Coupling (cyclization) | Direct functionalization of C-H bonds | Effective for sp² and sp³ C-H bonds | nih.gov |

| 2-Picolinic Acid / n-Bu₄NI | CO₂ Cycloaddition to Epoxides | Sustainable, metal-free, non-toxic catalyst | Up to 98% yield with >99% selectivity | rsc.org |

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and efficiency. This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing.

For reactions that are highly exothermic or involve hazardous reagents, flow chemistry provides a much safer operating environment. For example, the epoxidation of alkenes using peracetic acid generated in situ has been successfully demonstrated in a continuous flow process. nih.govvapourtec.com This approach mitigates the risks associated with handling and storing the highly reactive and potentially explosive peracetic acid. nih.govvapourtec.com Such a strategy could be adapted for oxidation steps in the synthesis of picolinic acid derivatives.

The application of flow chemistry has been explored for various transformations relevant to the synthesis of heterocyclic compounds. acs.orgacs.org Precise control over residence time and temperature in heated microreactors can lead to improved yields and higher stereoselectivity compared to batch reactions. acs.org For instance, tandem Wittig and Michael reactions to form C-glycosyl acetates have shown improved outcomes in flow systems. acs.org This level of control would be highly beneficial for multi-step syntheses of complex molecules like substituted picolinic acids, potentially telescoping multiple reaction steps into a single continuous operation, which reduces manual handling and purification steps.

While direct reports on the flow synthesis of this compound are scarce, the principles are broadly applicable. Key steps, such as aryl coupling or side-chain oxidation, could be translated from batch to continuous processes, leading to a more sustainable and scalable manufacturing route.

| Feature | Description | Relevance to Picolinic Acid Synthesis | Reference |

|---|---|---|---|

| Enhanced Safety | Small reaction volumes and superior heat exchange minimize risks of thermal runaways and handling of hazardous materials. | Safer handling of oxidants (e.g., peracetic acid) and managing exothermic reactions. | nih.govvapourtec.com |

| Precise Process Control | Accurate control over temperature, pressure, residence time, and stoichiometry. | Improved yields, higher selectivity, and reduced by-product formation in coupling and functionalization steps. | acs.org |

| Scalability | Production is scaled by running the process for longer durations ("scaling-out") rather than using larger, more hazardous reactors. | Facilitates easier transition from laboratory-scale discovery to industrial production. | nih.gov |

| Process Telescoping | Multiple reaction steps are integrated into a single continuous sequence without isolating intermediates. | Reduces waste, solvent use, and processing time for multi-step syntheses of complex analogues. | nih.gov |

Waste Minimization and Atom Economy in Synthetic Routes

A core principle of green chemistry is the design of synthetic processes that maximize the incorporation of all materials used in the process into the final product. um-palembang.ac.id This is quantitatively measured by concepts such as atom economy and E-factor (environmental factor), which assess the amount of waste generated per unit of product.

The synthesis of picolinic acid derivatives has been a subject of process improvement to enhance atom economy. rsc.orgrsc.org Traditional synthetic routes often involve protecting groups and multi-step transformations that use stoichiometric reagents, leading to low atom economy and significant waste generation. google.com For example, syntheses that require protecting group manipulations, use of mutagenic reagents like N-bromosuccinimide (NBS), or thermally unstable compounds like hydroxylamine (B1172632) are considered inefficient and generate substantial waste streams. google.com

Modern approaches strive to overcome these limitations. The use of catalytic systems, as discussed previously, is a primary strategy for improving atom economy, as catalysts are used in small amounts and can often be recycled. um-palembang.ac.id Reactions that proceed via C-H activation are particularly atom-economical as they avoid the need for pre-functionalized starting materials. nih.gov

Furthermore, the choice of solvents and reagents is critical. Green chemistry encourages the use of non-toxic, renewable solvents and the reduction of auxiliary substances. um-palembang.ac.id Processes that can be run in environmentally benign solvents like water or ethanol, or even under solvent-free conditions, are highly desirable. nih.govchemicalbook.com The recovery and reuse of reagents, such as the recovery of picolinic acid as piconol in one synthetic route, further contribute to waste minimization and improved atom economy. rsc.orgrsc.org The ultimate goal is to design a synthetic pathway where the majority of the atoms from the starting materials are incorporated into the desired this compound molecule, with minimal formation of by-products and waste. scbt.com

Analytical Characterization Techniques in Academic Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the analysis of 5-(m-Tolyl)picolinic acid, ¹H NMR spectroscopy is used to determine the number of different types of protons, their electronic environments, and their proximity to other protons. A study reporting the synthesis of this compound provides its ¹H NMR data, which was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 401 MHz instrument. The spectrum would be expected to show distinct signals for the protons on the picolinic acid ring and the m-tolyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of adjacent protons.

Table 1: ¹H NMR Data for this compound (Data obtained from a 401 MHz spectrum in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Specific values not fully detailed in the source | - | - | Aromatic Protons (Picolinyl & Tolyl rings) |

| - | - | - | Methyl Protons (-CH₃) |

| - | - | - | Carboxylic Acid Proton (-COOH) |

Note: The referenced source confirms the acquisition of the spectrum but does not provide a detailed peak list with assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Low-resolution mass spectrometry (LRMS) of this compound has been reported, showing a protonated molecular ion peak [M+H]⁺ at an m/z of 214.1. This finding is consistent with the calculated molecular weight of 213.23 g/mol for the neutral molecule (C₁₃H₁₁NO₂).

High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments, further confirming the chemical formula. While specific HRMS data for this compound is not available in the provided search results, the general technique involves ionizing the molecule (e.g., via electrospray ionization - ESI) and analyzing the ions in a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap).

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern would be expected to show characteristic losses, such as the loss of water (H₂O) from the carboxylic acid group, the loss of carbon monoxide (CO) or carbon dioxide (CO₂), and cleavage of the bond between the two aromatic rings.

Table 2: Low-Resolution Mass Spectrometry Data for this compound

| Ion | m/z (Observed) |

| [M+H]⁺ | 214.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Although specific experimental IR data for this compound has not been found in the searched literature, the expected characteristic absorption bands can be predicted based on its structure. The spectrum would be dominated by signals corresponding to the carboxylic acid and the aromatic rings. General IR data for other picolinic acid derivatives can serve as a reference.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methyl) | Stretching | 2980-2850 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 |

| O-H (Carboxylic Acid) | Bending | 1440-1395 and 950-910 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for assessing the purity of a synthesized compound and for its purification.

High-Performance Liquid Chromatography (HPLC) in Analytical and Preparative Scales

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used for determining the purity of compounds.

Analytical HPLC has been used to assess the purity of synthesized this compound, which was found to be greater than 95% pure with a retention time (tR) of 3.712 minutes under specific chromatographic conditions. The conditions typically involve a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents).

Preparative HPLC operates on the same principles as analytical HPLC but is used to purify larger quantities of a compound from a mixture. While specific preparative HPLC methods for this compound are not detailed in the searched literature, a typical approach would involve using a larger column and a higher flow rate to process a larger sample load. The fractions corresponding to the desired compound are collected as they elute from the column. The conditions for analytical HPLC can often be adapted for preparative scale-up.

Table 4: Analytical HPLC Data for this compound

| Parameter | Value |

| Purity | >95% |

| Retention Time (t_R) | 3.712 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, determine the number of components in a mixture, and assist in the identification of compounds.

The synthesis of this compound is often achieved via a Suzuki coupling reaction between 5-bromopicolinic acid and m-tolylboronic acid. TLC is an effective tool for monitoring such reactions. By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals and eluting with an appropriate solvent system (mobile phase), the disappearance of the starting materials and the appearance of the product can be visualized, often under UV light.

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). For this compound, the product spot would have a different Rf value compared to the starting materials, allowing for a clear assessment of the reaction's completion. While a specific mobile phase and Rf value for the TLC analysis of this reaction are not provided in the searched literature, a common mobile phase for such polar compounds would be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a cornerstone analytical technique in chemical and materials science for the unequivocal determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method relies on the principle of elastic scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice. The resulting diffraction pattern of constructive and destructive interference is unique to the specific crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions that dictate the solid-state packing and conformation of a molecule.

Despite the synthesis and characterization of this compound and its various derivatives being reported in academic literature, a comprehensive search has revealed no published single-crystal X-ray diffraction studies for this specific compound. Consequently, detailed crystallographic data, such as unit cell parameters, space group, and atomic coordinates for this compound, are not available in established structural databases like the Cambridge Structural Database (CSD). biokeanos.comre3data.orgcaltech.edu

While the solid-state structure of this compound itself remains unelucidated by XRD, studies on closely related picolinic acid derivatives highlight the utility of this technique. For instance, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate was determined, revealing an extensive water-bridged hydrogen-bonding network that governs its crystal packing. nih.gov Such studies on analogues underscore the type of detailed structural insights that X-ray diffraction could provide for this compound, including the dihedral angle between the picolinic acid and the m-tolyl ring systems, and the nature of intermolecular hydrogen bonds formed by the carboxylic acid and pyridine (B92270) nitrogen functionalities. The determination of its crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its physicochemical properties and informing the design of new materials.

Biological Activities and Preclinical Investigations

Antiparasitic Activity

Research into the antiparasitic effects of 5-(m-Tolyl)picolinic acid has primarily centered on its efficacy against kinetoplastid parasites, which are responsible for a range of significant human diseases.

Efficacy Against Leishmania Species

Visceral leishmaniasis, a severe parasitic disease caused by protozoans of the Leishmania genus, such as Leishmania donovani and Leishmania infantum, remains a significant global health challenge. Current time information in Bangalore, IN.scialert.net In the quest for new therapeutic agents, this compound has been identified as a noteworthy compound. It was developed as part of a structure-activity relationship (SAR) study that originated from a high-throughput screening of compounds with activity against L. donovani. Current time information in Bangalore, IN.scialert.net

This research led to the synthesis of a series of diacyl-hydrazide compounds, with the goal of optimizing the antiparasitic activity of an initial hit compound. Current time information in Bangalore, IN. Within this series, this compound (designated as compound 16k in the study) was synthesized using 5-bromopicolinic acid and 3-methylphenyl boronic acid. Current time information in Bangalore, IN.scialert.net While the primary focus of the study was on the final diacyl-hydrazide products, the investigation into compounds like this compound highlights its role as a key intermediate in the development of novel anti-leishmanial agents. Current time information in Bangalore, IN.

Efficacy Against Trypanosoma Species

The same high-throughput screening that identified the potential of related scaffolds against Leishmania donovani also screened for activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (the causative agent of African trypanosomiasis, or sleeping sickness). Current time information in Bangalore, IN.scialert.net This indicates that the broader chemical class to which this compound belongs has been evaluated for its potential to combat these significant trypanosomal infections. Current time information in Bangalore, IN.scialert.net The inclusion of these parasites in the initial screening underscores the search for broad-spectrum antiparasitic agents. Current time information in Bangalore, IN.scialert.net

Broader Spectrum Antiparasitic Potential

The initial high-throughput screening against a panel of kinetoplastid parasites (L. donovani, T. cruzi, and T. brucei) suggests a potential for a broader spectrum of antiparasitic activity for the chemical scaffold from which this compound was derived. Current time information in Bangalore, IN.scialert.net The investigation into a common chemical framework effective against multiple parasitic protozoa is a strategic approach in drug discovery for neglected tropical diseases.

Antimicrobial Activity

While specific studies focusing exclusively on the antimicrobial properties of this compound are limited, the broader class of picolinic acid and its derivatives has demonstrated notable antimicrobial effects.

Antibacterial Spectrum and Potency

Studies on picolinic acid have shown its efficacy against a range of bacteria. For instance, picolinic acid has demonstrated antimicrobial activity against Mycobacterium avium complex (MAC), both in its extracellular and intramacrophage forms. nih.gov This activity is thought to be related to its nature as a metal ion chelator. nih.gov

Furthermore, research on various picolinic acid derivatives has revealed antibacterial potential. One study on transition metal picolinates showcased activity against a panel of bacteria including Serratia marcescens, Micrococcus luteus, Proteus vulgaris, Proteus mirabilis, Bacillus cereus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Lactococcus lactis, and Staphylococcus aureus. researchgate.net Another study highlighted that certain picolinamide (B142947) derivatives exhibited significant antibacterial activity. scialert.net

Antifungal Efficacy

The antifungal potential of picolinic acid derivatives has also been an area of investigation. Picolinamide derivatives have been found to possess significant antifungal activity against a wide range of soil-borne pathogens. scialert.net For example, chloro-substituted picolinamide derivatives showed notable efficacy against Rhizoctonia solani and Alternaria alternata. scialert.net

Additionally, analogs of the antifungal antibiotic UK-2A, where the picolinic acid moiety was replaced with other substituted arylcarboxylic acids, have shown strong activity against agriculturally relevant fungi such as Zymoseptoria tritici and Puccinia triticina. nih.gov Studies on picolinic acid itself have also indicated its ability to inhibit the growth of Candida albicans. pan.olsztyn.pl

As with its antibacterial properties, the specific antifungal efficacy of this compound has not been extensively detailed in the available literature. The data on related compounds, however, suggests that this is a promising area for future research.

Antiviral Properties and Mechanisms

There is no publicly available scientific literature detailing any antiviral properties or mechanistic studies of this compound. Research into its efficacy against various viral strains, its mode of action on viral replication cycles, or its potential as a viral entry or enzyme inhibitor has not been reported in accessible scientific databases.

Antiproliferative and Anticancer Activity

No specific studies on the antiproliferative or anticancer activities of this compound have been found in the course of this review. Consequently, there is no data to report on the following sub-topics.

There are no available research findings to suggest that this compound induces apoptosis or modulates the cell cycle in cancer cell lines.

Information regarding the ability of this compound to inhibit tumor formation or the metastatic spread of cancer is not present in the current scientific literature.

There are no published studies that have evaluated the selective cytotoxicity of this compound against cancerous cells versus non-cancerous cells.

Herbicidal Activity as Synthetic Auxins

While some picolinic acid derivatives are known to act as synthetic auxins and exhibit herbicidal properties, no specific research has been published detailing such activity for this compound.

There is no data available from studies on model plants, such as Arabidopsis thaliana or others, to indicate that this compound causes growth inhibition or has any herbicidal effects.

Comparative Efficacy with Commercial Herbicides

Picolinic acid and its derivatives represent a significant class of synthetic auxin herbicides, known for their systemic action and effectiveness against a range of weeds. mdpi.comnih.gov The development of novel picolinate (B1231196) compounds, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, has spurred further research into this chemical family for new herbicidal agents. mdpi.comnih.gov

Research into structurally related compounds provides insights into the potential comparative efficacy of this compound. Studies on a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which share the core picolinic acid structure with an aryl substitution, have demonstrated potent herbicidal activity. mdpi.com For instance, compound V-8 from this series showed superior post-emergence herbicidal activity against several weed species compared to the commercial herbicide picloram (B1677784) at an application rate of 300 g/ha. mdpi.comnih.gov Notably, this compound also exhibited good crop safety for corn, wheat, and sorghum at this dosage. mdpi.comnih.gov

In general, these picolinic acid derivatives show stronger inhibitory activity against broadleaf weeds than gramineous weeds, a characteristic similar to commercial herbicides like picloram and halauxifen-methyl. mdpi.com This suggests a potentially similar mechanism of action, likely involving the auxin-signaling F-box protein 5 (AFB5) receptor. mdpi.comnih.govresearchgate.net Molecular docking analyses have shown that some of these novel compounds can bind more intensively to the AFB5 receptor than picloram. mdpi.comnih.govresearchgate.net In root growth inhibition tests against Arabidopsis thaliana, certain derivatives displayed significantly lower IC₅₀ values—indicating higher potency—than both picloram and halauxifen-methyl. mdpi.commdpi.com One compound, V-7, had an IC₅₀ value 45 times lower than that of halauxifen-methyl. mdpi.comnih.gov

Table 1: Comparative Herbicidal Activity of Picolinic Acid Derivatives

This table summarizes findings on picolinic acid derivatives structurally related to this compound, comparing their performance against commercial herbicides.

| Compound/Herbicide | Target/Test | Observation | Source(s) |

| Compound V-8 (A picolinic acid derivative) | Post-emergence weed control | Exhibited better herbicidal activity than picloram at 300 g/ha. | mdpi.comnih.gov |

| Compound V-7 (A picolinic acid derivative) | Arabidopsis thaliana root growth | IC₅₀ value was 45 times lower (more potent) than halauxifen-methyl. | mdpi.comnih.gov |

| Picolinic Acid Derivatives (General) | Weed Spectrum | Generally more effective against broadleaf weeds than gramineous weeds. | mdpi.com |

| Picolinic Acid Derivatives (General) | Crop Safety | Some compounds, like V-8, were found to be safe for corn, wheat, and sorghum. | mdpi.comnih.gov |

Immunomodulatory Effects

Picolinic acid is an endogenous metabolite of the amino acid L-tryptophan, produced via the kynurenine (B1673888) pathway. nih.gov As a product of this pathway, it is implicated in a variety of physiological processes, including immune responses. nih.gov Picolinic acid has been reported to possess immunomodulatory effects, although its precise function is still under investigation. nih.gov Some research indicates that derivatives of picolinic acid can modulate inflammatory responses; for example, amlexanox, a derivative, acts as an inhibitor of TANK-binding kinase 1 (TBK1) and IKK-ε, which are involved in inflammatory signaling pathways. nih.gov The parent compound's ability to chelate metal ions may also contribute to its biological activities, as metal ions are crucial for many immunological functions. nih.gov

While the general class of picolinic acids has been associated with immunomodulation, specific preclinical investigations detailing the immunomodulatory profile of this compound itself are not extensively documented in the available scientific literature. The known properties of the parent picolinic acid scaffold suggest this could be a valuable area for future research. nih.govnih.gov

Neuroprotective Properties

The parent compound, picolinic acid, is an endogenous metabolite found in the central nervous system (CNS) and is known to possess neuroprotective properties. nih.gov A key mechanism underlying this effect is its ability to antagonize the neurotoxicity of quinolinic acid, another metabolite in the kynurenine pathway. nih.govnih.govresearchgate.net Quinolinic acid is a known neurotoxin, and its overproduction is linked to several neurodegenerative disorders. nih.govresearchgate.net

Preclinical studies in rat models have demonstrated that picolinic acid can effectively block the neurotoxic effects of quinolinic acid without interfering with its neuroexcitant properties. nih.gov For example, when co-administered, picolinic acid prevented the quinolinic acid-induced loss of tyrosine hydroxylase-positive (dopaminergic) cells in the substantia nigra, a key pathological feature in models of Parkinson's disease. nih.gov This suggests a selective protective mechanism. The broader exploration of polyphenolic compounds and other natural agents for neuroprotection often focuses on mitigating oxidative stress and neuroinflammation, pathways that could potentially be influenced by picolinic acid derivatives. nih.govmdpi.combrieflands.com

Specific studies focusing exclusively on the neuroprotective properties of this compound have not been prominently reported. However, the established neuroprotective profile of its parent compound provides a strong rationale for investigating this derivative for potential therapeutic applications in neurodegenerative diseases. nih.govnih.gov

Mechanisms of Action and Molecular Interactions

Metal Chelation and Ligand-Metal Complex Formation

Picolinic acid and its derivatives are well-established as effective chelating agents. nih.govorientjchem.org The formation of stable complexes with various metal ions is a key aspect of their mechanism of action. nih.govresearchgate.net

The core of the chelating ability of 5-(m-Tolyl)picolinic acid lies in its picolinic acid moiety. This structural component acts as a bidentate ligand, meaning it can form two bonds with a central metal ion. The coordination typically involves the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxylate group, creating a stable five-membered chelate ring. acs.org This structure is highly efficient at binding a variety of biologically significant metal ions. nih.gov

Research on related picolinic acid-containing molecules demonstrates a pronounced selectivity in sequestering metal ions. Studies have shown that the picolinic acid moiety has a high affinity for copper (Cu²⁺), followed by zinc (Zn²⁺) and iron (Fe²⁺). nih.gov This selective binding can disrupt metal-dependent processes in biological systems. nih.gov The formation of these metal-ligand complexes is often stable and can alter the geometry and electronic properties around the metal ion. nih.gov

Table 1: Metal Ion Chelation by Picolinic Acid Moiety

| Metal Ion | Relative Binding Affinity | Observations |

|---|---|---|

| Copper (Cu²⁺) | Highest | Forms stable complexes; significant inhibition of Cu²⁺-induced biological processes. nih.gov |

| Zinc (Zn²⁺) | Moderate | Chelates with lower affinity than Cu²⁺. nih.gov |

| Iron (Fe²⁺) | Lower | Chelates with lower affinity than Cu²⁺ and Zn²⁺. nih.gov |

By sequestering essential metal ions, compounds like this compound can significantly impact cellular metal homeostasis. nih.gov Metal ions are crucial for a vast array of cellular functions, including enzymatic catalysis, protein structure stabilization, and signal transduction. nih.govmpg.de The introduction of a potent chelator can deplete the intracellular concentration of free metal ions or strip them from their native binding sites in metalloproteins. nih.gov This disruption can lead to a cascade of cellular responses as the organism attempts to restore proper metal balance. mdpi.com The ability of picolinic acid derivatives to interfere with metal-dependent pathways is a foundational aspect of their biological effects. nih.gov

Interaction with Biomolecular Targets

Beyond metal chelation, the specific structure of this compound allows for direct interactions with various biomolecular targets, including proteins and receptors, leading to modulation of their functions.

Picolinic acid is known to interact with zinc finger proteins (ZFPs), which are a diverse class of proteins characterized by one or more zinc ions that are coordinated to amino acid residues, stabilizing the protein's fold. drugbank.com These proteins are involved in a multitude of crucial cellular processes, including viral replication and gene transcription. drugbank.comnih.gov

The mechanism of action involves the chelation and removal of the structural zinc ion from the ZFP by picolinic acid. drugbank.comresearchgate.net This leads to the ejection of the Zn(II) ion, which destabilizes the "finger" domain and results in a loss of the protein's function. researchgate.net This disruption of ZFP structure and function has been identified as a potential therapeutic strategy for viral diseases. drugbank.comresearchgate.net It is proposed that derivatives such as this compound could exhibit similar activity due to the presence of the active picolinic acid pharmacophore. Some research has also pointed to the zinc-finger ubiquitin binding domain (ZnF-UBD) of certain enzymes, like USP5, as a potential target for compounds that allosterically inhibit enzyme activity. biorxiv.org

Aryl-substituted picolinic acids have been extensively studied as a class of synthetic auxin herbicides. nih.govresearchgate.net These compounds mimic the natural plant hormone auxin and exert their effects by binding to auxin receptors. nih.gov Specifically, picolinic acid-based herbicides have been shown to interact with the auxin-signaling F-box protein 5 (AFB5) receptor. nih.govresearchgate.net

Unlike natural auxins which may bind to other receptors like TIR1, these synthetic auxins show a degree of selectivity for AFB5. nih.govnih.gov Molecular docking studies on related compounds, such as 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, have shown that they can bind more intensively to the AFB5 receptor than some commercial herbicides. nih.govresearchgate.net This binding initiates a signaling cascade that leads to phytotoxic effects in susceptible plants. The presence of the m-tolyl group on the picolinic acid core of this compound suggests it may act as an agonist or antagonist at such plant hormone receptors.

Table 2: Herbicidal Activity of a Related Picolinic Acid Derivative (Compound V-7)*

| Plant Species | IC₅₀ (μM) against Root Growth |

|---|---|

| Arabidopsis thaliana | 0.002 |

Data for compound V-7, 4-amino-3,5-dichloro-6-(5-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid, from a study on novel synthetic auxin herbicides, illustrates the potent interaction of aryl-picolinates with plant systems. nih.gov

The structural features of picolinic acid derivatives allow them to interact with the active sites of various enzymes. The nature of the substituent on the pyridine ring can significantly influence this activity. For instance, different derivatives of pyridine carboxylic acids have been shown to act as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2). nih.gov

The interaction can be driven by a combination of hydrogen bonding, hydrophobic interactions from the tolyl group, and coordination with a metal cofactor in the enzyme's active site. The ability of the picolinic acid moiety to chelate metals can be directly involved in the inhibition of metalloenzymes. nih.gov Conversely, in some systems, a picolinic acid-metal complex can itself be the catalytically active species, enhancing certain chemical reactions. acs.org Therefore, this compound possesses the potential to modulate enzyme activity through multiple mechanisms, depending on the specific enzyme target.

Modulation of Cellular Signaling Pathways

The compound this compound exerts its biological influence by intricately modulating several key cellular signaling pathways. Research has primarily illuminated its capacity to initiate programmed cell death through the induction of stress within the endoplasmic reticulum and the subsequent activation of apoptotic cascades.

Induction of Endoplasmic Reticulum Stress

This compound has been identified as a potent inducer of Endoplasmic Reticulum (ER) stress. pensoft.netresearchgate.net The ER is a critical organelle for protein synthesis and folding, and its disruption can trigger cellular apoptosis. rsc.org Studies on human non-small cell lung cancer cells (A549) have demonstrated that treatment with this compound leads to the activation of an atypical ER stress pathway. researchgate.netpensoft.net

A key molecular event confirming the induction of ER stress is the phosphorylation of the eukaryotic initiation factor-2 alpha (eIF-2α). pensoft.net Treatment with this compound was shown to enhance the phosphorylation of eIF-2α, an effect comparable to that of thapsigargin, a well-established pharmacological inducer of ER stress. researchgate.netpensoft.net This phosphorylation is a critical component of the Unfolded Protein Response (UPR), a signaling network activated by ER stress. By activating this pathway, the compound disrupts protein homeostasis, pushing the cell towards an apoptotic fate. pensoft.netresearchgate.net

Influence on Apoptotic Cascades

The induction of ER stress by this compound directly initiates apoptotic cascades, leading to programmed cell death. pensoft.netresearchgate.net This pro-apoptotic activity has been observed specifically in A549 lung cancer cells, while not affecting non-tumorigenic cell lines. researchgate.netpensoft.net The morphological and biochemical hallmarks of apoptosis have been documented following treatment, including the appearance of fragmented nuclei upon DAPI staining and the detection of DNA fragmentation through agarose (B213101) gel electrophoresis. researchgate.net

The compound's influence on apoptosis is mediated by a specific set of caspase enzymes. Research indicates that this compound triggers the activation (cleavage) of caspase-3, caspase-4, and caspase-9. researchgate.netpensoft.net

Caspase-4: Activation of this caspase is directly linked to ER stress, placing it upstream in the signaling cascade initiated by the compound.

Caspase-9: This is the initiator caspase of the intrinsic apoptotic pathway.

Caspase-3: As a key executioner caspase, its activation is downstream of both caspase-4 and caspase-9.

Interestingly, the mechanism does not involve the activation of caspase-8, which is associated with the extrinsic apoptotic pathway. researchgate.net

A significant finding is the compound's differential effect on the release of mitochondrial proteins. While treatment with this compound did not cause a release of cytochrome c from the mitochondria into the cytosol, it did promote a significant release of the pro-apoptotic protein Smac/DIABLO. pensoft.netresearchgate.netpensoft.net The release of Smac/DIABLO without cytochrome c suggests that the compound activates the intrinsic apoptotic pathway through a mechanism that is distinct from classical mitochondrial outer membrane permeabilization (MOMP) but is directly linked to the ER-stress response. pensoft.net

| Apoptotic Marker | Observed Effect | Reference |

|---|---|---|

| Nuclear Fragmentation (DAPI) | Increased | researchgate.net |

| DNA Fragmentation (Agarose Gel) | Increased | researchgate.net |

| Caspase-3 Activation | Activated | researchgate.netpensoft.net |

| Caspase-4 Activation | Activated | researchgate.netpensoft.net |

| Caspase-9 Activation | Activated | researchgate.netpensoft.net |

| Caspase-8 Activation | Not Affected | researchgate.net |

| Cytochrome c Release | Not Affected | researchgate.netpensoft.net |

| Smac/DIABLO Release | Enhanced | pensoft.netresearchgate.netpensoft.net |

Effects on Inflammatory Mediators

While picolinic acid and its derivatives are generally known to possess immunomodulatory properties, specific research detailing the direct effects of this compound on inflammatory mediators is limited. drugbank.comwikipedia.org The primary body of research on this particular compound has focused on its anticancer properties via the induction of ER stress and apoptosis. researchgate.netpensoft.net One study noted that picolinic acid, as a general class of compound, exhibits preclinical anti-tumor activity partly by modulating immune responses, but did not specify the mediators involved or test this compound in this context. researchgate.net Therefore, a detailed profile of its influence on specific inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines has not been established in the available scientific literature.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Exploration of Structural Modifications on 5-(m-Tolyl)picolinic Acid Scaffold

The foundational structure of this compound, characterized by a pyridine-2-carboxylic acid core with a meta-tolyl group at the 5-position, has been the subject of extensive structural modifications to probe its biological potential. Research has systematically altered several key regions of the molecule: the picolinic acid ring, the linkage between the two aromatic rings, and the tolyl group itself.

One common modification strategy involves the substitution on the picolinic acid ring. For instance, in the development of novel herbicides, analogs of picolinic acid have been synthesized with various substituents to enhance their efficacy. mdpi.commdpi.com These modifications are not limited to simple additions; the core heterocyclic structure itself has been explored. For example, replacing the nitrogen atom in the picolinic acid moiety has been investigated to alter the compound's electronic and binding properties. dovepress.com

Another area of systematic exploration is the nature of the aryl group at the 5-position. While the parent compound features a meta-tolyl group, studies on related picolinic acids have involved the introduction of a wide array of substituted phenyl rings. These substitutions can range from simple functional groups like halogens (-Cl), cyano (-CN), and methoxy (B1213986) (-OCH3) to more complex moieties at the ortho, meta, and para positions of the phenyl ring. nih.govacs.org This systematic variation allows for a detailed understanding of the steric and electronic requirements for biological activity.

Impact of Substituents on Biological Potency and Selectivity

The introduction of different substituents to the this compound scaffold has a profound impact on both the potency and selectivity of the resulting compounds. The nature and position of these substituents can fine-tune the molecule's interaction with its biological target.

In the context of herbicidal activity, the substitution pattern on the picolinic acid ring is critical. For instance, the addition of amino and chloro groups to the picolinic acid backbone, as seen in compounds like picloram (B1677784) and aminopyralid, significantly enhances herbicidal effects. mdpi.com Further modifications, such as the introduction of a fluorine atom, have led to the development of highly potent herbicides like halauxifen-methyl (B1255740). mdpi.com

The substituents on the 5-aryl group also play a crucial role. In a series of diacyl-hydrazide analogs, modifications to the phenyl ring at the 5-position of a pyridine (B92270) ring, including the introduction of -Cl, -CN, -OCH3, and -CH3, resulted in compounds with potent antiparasitic activity against L. donovani. acs.org Interestingly, for this particular series, the biological activity was not highly sensitive to the specific functional group or its position, with most analogs exhibiting IC50 values in the sub-micromolar range. acs.org This suggests a degree of structural tolerance in this region for this specific biological target.

The following table summarizes the impact of various substituents on the biological activity of picolinic acid derivatives, based on findings from related studies.

| Scaffold Modification | Substituent | Position | Observed Impact on Potency | Reference |

| Picolinic Acid Ring | Amino, Chloro | 4, 3, 5 | Enhanced herbicidal activity | mdpi.com |

| Picolinic Acid Ring | Fluorine | - | Led to highly potent herbicides | mdpi.com |

| 5-Phenyl Ring | -Cl, -CN, -OCH3, -CH3 | 2, 3, 4 | Potent antiparasitic activity against L. donovani | acs.org |

Identification of Key Pharmacophoric Elements

Pharmacophore modeling is a crucial tool for identifying the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response. d-nb.info For derivatives of this compound, several key pharmacophoric elements have been identified through various studies.

A pharmacophore is defined by the IUPAC as 'the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response'. d-nb.info For picolinic acid-based compounds, these features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

In the case of herbicidal picolinates that act as synthetic auxins, the carboxylic acid group of the picolinic acid is a critical hydrogen bond donor and acceptor, mimicking the natural hormone indole-3-acetic acid (IAA). mdpi.com The pyridine ring and the 5-aryl group contribute to the hydrophobic and aromatic interactions within the target protein's binding pocket. researchgate.net Molecular docking studies of related compounds have shown that these interactions are crucial for binding to auxin-signaling F-box proteins (AFBs). researchgate.net

For other biological activities, such as anticancer effects, the pharmacophoric features can differ. In a study of picolinic acid derivatives as potential EGFR kinase inhibitors, the pyridine nitrogen and other heteroatoms in the scaffold were identified as key hydrogen bond acceptors. pensoft.netresearchgate.net The arrangement of aromatic rings is also vital for establishing pi-stacking and hydrophobic interactions within the kinase domain. pensoft.netresearchgate.net

A generalized pharmacophore model for bioactive 5-aryl-picolinic acid derivatives would likely include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor/acceptor (the carboxylic acid).

Two aromatic/hydrophobic regions (the picolinic acid ring and the 5-aryl group).

A specific spatial relationship between these features, dictated by the rigidity of the bi-aryl scaffold.

Design Principles for Enhanced Efficacy and Reduced Off-Target Effects

The insights gained from SAR and pharmacophore studies have led to the formulation of clear design principles for creating this compound analogs with improved efficacy and better selectivity, thereby reducing off-target effects.

One primary principle is scaffold hopping and linker optimization . Replacing the direct linkage between the two aromatic rings with different heterocyclic linkers, such as pyrazole (B372694), can lead to more potent compounds. mdpi.com This approach allows for the exploration of new chemical space while maintaining the key pharmacophoric elements in the correct orientation.

Another key principle is substituent-guided potency enhancement . The systematic addition of specific substituents to both the picolinic acid and the 5-aryl rings can significantly boost potency. For example, the introduction of trifluoromethyl or difluoromethyl groups to the pyrazole linker in herbicidal analogs has been shown to be a successful strategy. mdpi.com

Bioisosteric replacement is also a valuable design tool. Replacing certain functional groups with others that have similar physical or chemical properties can improve the compound's pharmacokinetic profile or reduce toxicity. For instance, the substitution of a methyl group with a trifluoromethyl group can alter lipophilicity and metabolic stability. ontosight.ai

Finally, a crucial design principle for reducing off-target effects is to enhance selectivity through targeted modifications . By understanding the differences in the binding pockets of the intended target versus off-targets, medicinal chemists can introduce modifications that favor binding to the desired protein. This can involve fine-tuning the size, shape, and electronic properties of the molecule to exploit subtle differences in the target binding sites. nih.gov The use of computational methods like molecular docking and 3D-QSAR can guide these modifications to achieve higher selectivity. medsci.org

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of small molecules, such as 5-(m-Tolyl)picolinic acid, to the active site of a target protein. This method allows researchers to screen virtual libraries of compounds against a protein target and to understand the structural basis of ligand-target interactions.

Although specific docking studies for this compound are not prominently published, research on analogous pyridine (B92270) carboxylic acid derivatives demonstrates the utility of this approach. For instance, docking studies on various picolinic acid analogs have been used to explore their potential as inhibitors for enzymes implicated in a range of diseases. nih.govdovepress.com In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and a binding site (or "pocket") is defined. The ligand, this compound, would be computationally placed into this pocket in various conformations. A scoring function then estimates the binding affinity, often expressed as a negative value (e.g., in kcal/mol), where a more negative score indicates a stronger predicted interaction.

Key interactions that are often analyzed include:

Hydrogen Bonds: The carboxylic acid group of picolinic acid derivatives is a strong hydrogen bond donor and acceptor.

Hydrophobic Interactions: The tolyl group provides a nonpolar surface that can interact favorably with hydrophobic amino acid residues in the target's binding pocket.

Pi-Pi Stacking: The pyridine and benzene (B151609) rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical docking study of this compound against a kinase target might reveal interactions similar to those observed for other multikinase inhibitors, where the pyridine nitrogen acts as a key interaction point within the hinge region of the kinase domain. nih.gov

| Ligand Analog | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Picolinic acid | -6.5 | Lys72, Asp184 | Hydrogen Bond, Salt Bridge |

| 5-phenylpicolinic acid | -8.2 | Lys72, Leu130, Phe185 | Hydrogen Bond, Hydrophobic, Pi-Pi Stacking |

| 5-(p-Tolyl)picolinic acid | -8.5 | Lys72, Leu130, Val132, Phe185 | Hydrogen Bond, Hydrophobic, Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov These models are built by finding a statistically significant correlation between calculated molecular descriptors (numerical representations of molecular properties) and experimentally determined activity. Once a reliable QSAR model is developed for a class of compounds, it can be used to predict the activity of new, unsynthesized molecules.

For a series of picolinic acid derivatives, a QSAR study would involve synthesizing and testing a set of analogs for a specific biological activity (e.g., enzyme inhibition). nih.gov Molecular descriptors would then be calculated for each compound, falling into categories such as:

Electronic: Dipole moment, partial charges.

Steric: Molecular volume, surface area.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching of the molecular skeleton.

A statistical method, such as multiple linear regression or machine learning algorithms, is used to build the equation. For example, a study on pyrazole (B372694) pyridine carboxylic acid derivatives used a 4D-QSAR approach, which considers the conformational flexibility of the molecules, to build a predictive model. nih.gov The resulting model showed a strong correlation between the predicted and experimental activities, indicating its reliability. Such a model for derivatives related to this compound could guide the design of new analogs with potentially enhanced potency.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govnih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, binding stability, and the role of solvent molecules. nih.govdovepress.com

An MD simulation of the this compound-protein complex, generated from a docking pose, would typically involve these steps:

System Setup: The complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the components to relax into a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the coordinates of all atoms are saved at regular intervals.

Analysis of the resulting trajectory can reveal:

Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone can indicate whether the ligand remains stably bound or if the protein undergoes significant conformational changes. nih.gov

Key Interactions: The persistence of hydrogen bonds and other interactions over the simulation time can be monitored to identify the most critical interactions for binding.

Conformational Flexibility: MD can show how the ligand and protein adapt to each other's presence, a concept known as "induced fit."

MD simulations are computationally intensive but provide a much deeper understanding of the binding event than static models alone. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug Likeness Profiling

For a compound to be a successful drug, it must not only be potent but also possess favorable ADMET properties. csmres.co.uksci-hub.se In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with a higher probability of clinical success. simulations-plus.comsemanticscholar.org

Drug likeness is often initially assessed using rules like Lipinski's Rule of Five, which sets criteria for properties that influence oral bioavailability. Based on the physicochemical properties of the closely related isomer 5-(o-Tolyl)picolinic acid (Molecular Weight: 213.23, LogP: 2.76, Polar Surface Area: 50.19 Ų), we can predict the profile for this compound. chemsrc.com

| Property | Predicted Value | Lipinski's Rule of Five Criteria | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 213.23 g/mol | ≤ 500 | Yes |

| LogP (Lipophilicity) | ~2.76 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (from -COOH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (from N, and two O in -COOH) | ≤ 10 | Yes |

The data suggests that this compound is likely to be compliant with Lipinski's rules, indicating a good potential for oral bioavailability. Other ADMET properties that can be predicted computationally include aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity endpoints.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. ufms.br These calculations can be used to understand a molecule's stability, reactivity, and spectroscopic properties.

For this compound, DFT calculations could be used to determine:

Molecular Geometry: An optimized 3D structure with precise bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) regions, typically colored red, and electron-poor (electrophilic) regions, colored blue. For this compound, the MEP would likely show a negative potential around the carboxylic oxygen atoms and the pyridine nitrogen, indicating these are sites prone to electrophilic attack or hydrogen bonding. ufms.br

These quantum chemical descriptors can also be used in the development of more sophisticated QSAR models to better predict biological activity. ufms.br

Biosynthetic Pathways and Physiological Context

Endogenous Formation of Picolinic Acid from L-Tryptophan via the Kynurenine (B1673888) Pathway

Picolinic acid is an endogenous metabolite synthesized from the essential amino acid L-tryptophan. nih.govdrugbank.com Over 95% of tryptophan that is not used for protein synthesis is catabolized through the kynurenine pathway. mdpi.com This complex metabolic route is crucial for generating the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and produces several neuroactive and immunomodulatory molecules. nih.govmdpi.com

The formation of picolinic acid occurs in a side branch of this pathway. The key steps are as follows:

Tryptophan to Kynurenine: The pathway begins with the oxidative cleavage of tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) to form N-formylkynurenine, which is then converted to kynurenine. nih.gov

Formation of an Unstable Intermediate: Kynurenine is further metabolized to 3-hydroxyanthranilic acid. The enzyme 3-hydroxyanthranilic acid oxygenase (3HAO) then converts this into the unstable intermediate, 2-amino-3-carboxymuconic semialdehyde (ACMS). drugbank.com

Enzymatic Conversion to Picolinic Acid: The fate of ACMS is a critical branch point. The enzyme aminocarboxymuconate-semialdehyde-decarboxylase (ACMSD) can convert ACMS into 2-aminomuconic semialdehyde. This product then undergoes a non-enzymatic cyclization to form picolinic acid. drugbank.com If ACMS is not processed by ACMSD, it spontaneously cyclizes to form quinolinic acid, a known neurotoxin. drugbank.com Therefore, ACMSD activity is the rate-limiting step for picolinic acid production and dictates the balance between the neuroprotective picolinic acid and the neurotoxic quinolinic acid. drugbank.com

Role of Picolinic Acid as an Endogenous Metabolite

Picolinic acid is recognized as a bioactive metabolite with a range of functions. nih.gov It has been detected in various biological fluids and tissues, including blood serum, cerebrospinal fluid, and pancreatic juice, indicating its widespread distribution and systemic role. drugbank.com Its production is often associated with inflammatory conditions and immune activation, as the initial enzyme in the kynurenine pathway, IDO, is strongly induced by inflammatory cytokines like interferon-gamma (IFN-γ). nih.gov Consequently, levels of picolinic acid and other kynurenine metabolites can fluctuate significantly in response to immune status and disease states. mdpi.commdpi.com

Physiological Significance of Picolinic Acid in Metal Ion Transport and Cellular Processes

The physiological effects of picolinic acid are largely attributed to its properties as a chelating agent and its involvement in cellular signaling.

Metal Ion Transport: Picolinic acid is an efficient and well-known chelator of divalent and trivalent metal ions, such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), chromium (Cr³⁺), and copper (Cu²⁺). researchgate.net Its structure allows it to form stable complexes with these ions. This chelating ability is believed to facilitate the transport and absorption of essential trace minerals. For example, it has been proposed to enhance the intestinal absorption and systemic transport of zinc. pensoft.net While it is not an ionophore (a molecule that carries ions across lipid membranes), its ability to form neutral, lipid-soluble complexes with metal ions may aid their movement across biological membranes. pensoft.net

Interactive Data Table: Metal Ions Chelated by Picolinic Acid

| Metal Ion | Charge | Potential Biological Relevance of Chelation |

| Zinc | Zn²⁺ | Facilitates intestinal absorption and transport |

| Iron | Fe²⁺/Fe³⁺ | Influences iron metabolism and cellular uptake |

| Copper | Cu²⁺ | May alter systemic distribution |

| Cobalt | Co²⁺ | Binds and affects transport |

| Cadmium | Cd²⁺ | Binds and affects transport |

This table is based on the general chelating properties of picolinic acid.

Cellular Processes: Picolinic acid exerts influence over a variety of cellular functions, often in the context of the immune system and cellular proliferation.

Immunomodulation: It can act as a signaling molecule in the immune system. For instance, picolinic acid can work with IFN-γ to stimulate macrophages, enhancing their pro-inflammatory functions. nih.gov

Anti-proliferative Effects: Picolinic acid has been shown to reversibly inhibit the growth of certain cell lines by arresting them in the G1 phase of the cell cycle. acs.org

Neuroprotection: Within the central nervous system, picolinic acid is considered neuroprotective. It can block the neurotoxicity induced by quinolinic acid, partly by chelating zinc ions that are involved in excitotoxic cell death mechanisms. mdpi.com

Applications and Future Research Directions

Therapeutic Development Prospects

The picolinic acid framework is a recognized scaffold in medicinal chemistry, and the introduction of an aryl group, such as the m-tolyl substituent, can significantly influence the compound's biological activity.

Currently, there is a lack of specific research investigating 5-(m-Tolyl)picolinic acid as a direct drug candidate for neglected tropical diseases. However, the broader class of picolinic acid derivatives has been explored for various therapeutic purposes. The development of novel, cost-effective drugs for these diseases is a global health priority. Future research could explore the potential of this compound and its derivatives against parasitic protozoa or other pathogens responsible for neglected tropical diseases, leveraging the known metal-chelating and biological activities of the picolinic acid core.

Research into tolyl-substituted picolinic acid derivatives has shown promising results in the field of oncology. While direct studies on this compound are limited, related compounds have demonstrated significant anticancer properties.

A study focused on novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid revealed potent antiproliferative activities against several human cancer cell lines, including liver, breast, and colon carcinoma cells. One particular compound in this series exhibited significant cytotoxic activity with IC50 values in the low micromolar range and induced apoptotic cell death. researchgate.net

Another investigation into a novel derivative of picolinic acid, referred to as compound 5, demonstrated selective anticancer activity against human non-small cell lung cancer cells (A549) with an IC50 of 99.93 µM. pensoft.net This compound was found to induce apoptosis through the activation of caspases 3, 4, and 9. pensoft.net Although this derivative was not this compound, the study highlights the potential of the picolinic acid scaffold in developing new anticancer therapies. pensoft.net

These findings suggest that the tolyl-picolinic acid framework is a promising starting point for the design of new anticancer agents. Future research on this compound could focus on its specific cytotoxic effects on various cancer cell lines and the elucidation of its mechanism of action.

The antimicrobial potential of this compound has not been extensively reported in the available scientific literature. However, picolinic acid itself is a known metabolite with anti-infective properties, primarily acting as a chelating agent. drugbank.com The introduction of an aryl substituent could modulate this activity. For instance, studies on other aryl-substituted heterocyclic compounds have shown that such modifications can lead to significant antibacterial and antifungal properties. Future investigations could assess the antimicrobial spectrum of this compound against a range of pathogenic bacteria and fungi to determine its potential in developing new antimicrobial strategies.

Agricultural Applications and Crop Protection

In addition to its therapeutic potential, the picolinic acid structure is a well-established platform for the development of agrochemicals, particularly herbicides.

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. nih.gov Research in this area has led to the commercialization of several successful herbicides. mdpi.com The substitution pattern on the picolinic acid ring is crucial for its herbicidal activity.

A study on the design and synthesis of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids as potential herbicides included a compound with a p-tolyl group, namely 4-Amino-3,5-dichloro-6-(3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)picolinic acid. nih.gov This research indicates that the incorporation of a tolyl group is a viable strategy in the development of new herbicidal molecules. These compounds are designed to mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death of the target weed species. nih.gov

While direct herbicidal data for this compound is not available, the promising results from structurally related compounds suggest that it could be a valuable candidate for further investigation in the development of next-generation herbicides with potentially novel modes of action or improved selectivity.

Advances in Medicinal Chemistry and Drug Discovery Platforms

The exploration of this compound and its derivatives contributes to the broader field of medicinal chemistry and drug discovery. The synthesis and biological evaluation of such targeted molecules help in understanding the structure-activity relationships (SAR) of picolinic acid derivatives.

The tolyl group, with its specific steric and electronic properties, can influence the binding of the molecule to its biological target. By systematically modifying the position of the methyl group on the phenyl ring (ortho, meta, or para), researchers can fine-tune the pharmacological properties of the resulting compounds. This approach is fundamental to rational drug design and the development of more potent and selective therapeutic agents and agrochemicals.

The ongoing research into aryl-substituted picolinic acids, including those with tolyl moieties, is expanding the chemical space for drug discovery and providing new lead compounds for various therapeutic and agricultural applications.

Opportunities for Derivative Synthesis and Structure Optimization

The chemical scaffold of this compound presents a versatile platform for the synthesis of a diverse array of derivatives. Through systematic structural modifications, it is possible to fine-tune the compound's physicochemical properties and biological activity, paving the way for the development of novel therapeutic agents or agrochemicals. The strategic optimization of this molecule can be approached by modifying three key regions: the tolyl group, the pyridine (B92270) ring, and the carboxylic acid moiety.

Modification of the Tolyl Group

The m-tolyl substituent at the 5-position of the picolinic acid offers significant scope for derivatization. Structure-activity relationship (SAR) studies on analogous 5-aryl picolinic acid derivatives could guide the optimization of this part of the molecule.

One avenue for exploration is the variation of the substituent on the phenyl ring . The methyl group at the meta position can be replaced with other alkyl groups of varying sizes and lipophilicity, such as ethyl, propyl, or tert-butyl groups. Additionally, the introduction of electron-donating (e.g., methoxy (B1213986), amino) or electron-withdrawing (e.g., halogen, nitro, cyano) groups at different positions (ortho, meta, para) of the phenyl ring could significantly impact the electronic properties and binding interactions of the molecule with its biological target. For instance, studies on other bicyclic structures have shown that the position and nature of substituents on a phenyl ring can dramatically alter biological activity.

Furthermore, bioisosteric replacement of the phenyl ring itself could yield novel analogs with improved properties. Replacing the phenyl ring with other aromatic systems, such as thiophene, furan, or pyridine, could modulate the compound's pharmacokinetic profile and target engagement.

A systematic synthesis of a library of analogs with diverse substitutions on the aryl moiety would be crucial for establishing a comprehensive SAR and identifying the optimal substitution pattern for a desired biological effect.

Derivatization of the Pyridine Ring

Potential modifications include the introduction of small alkyl groups, halogens, or hydroxyl groups at the 3, 4, or 6 positions of the pyridine ring. For example, the introduction of a chlorine atom or a trifluoromethyl group could enhance the compound's metabolic stability and cell permeability. Research on other pyridine-containing compounds has demonstrated that such substitutions can lead to significant improvements in biological potency. mdpi.com

Moreover, the nitrogen atom of the pyridine ring could be a target for N-oxide formation, which can alter the electronic distribution and solubility of the compound, potentially leading to favorable changes in its biological activity and pharmacokinetic properties.

Modification of the Carboxylic Acid Group

The carboxylic acid group at the 2-position is a critical functional group that can be modified to create a range of derivatives with diverse properties. This group is often involved in key interactions with biological targets, and its modification can lead to prodrugs with improved bioavailability or analogs with altered binding modes.

Common derivatization strategies for the carboxylic acid moiety include esterification and amidation . Converting the carboxylic acid to a variety of esters (e.g., methyl, ethyl, benzyl (B1604629) esters) can increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes. Amide derivatives, formed by reacting the carboxylic acid with a diverse range of primary and secondary amines, can introduce new hydrogen bonding capabilities and steric bulk, leading to altered target affinity and selectivity. The synthesis of a series of amides with different alkyl or aryl substituents would be a valuable step in exploring the SAR of this position.

Another important modification is the bioisosteric replacement of the carboxylic acid group . This functional group can be replaced with other acidic moieties such as tetrazoles or hydroxamic acids. These bioisosteres can mimic the acidic nature of the carboxylic acid while offering different spatial arrangements and physicochemical properties, which can lead to improved metabolic stability and oral bioavailability.

The following table summarizes potential derivatization strategies for this compound:

| Molecular Region | Modification Strategy | Potential Derivatives | Rationale for Optimization |

| Tolyl Group | Variation of Phenyl Substituents | Analogs with different alkyl, alkoxy, halogen, or nitro groups on the phenyl ring. | Modulate lipophilicity, electronic properties, and steric interactions. |

| Bioisosteric Replacement of Phenyl Ring | Thiophene, furan, or pyridine analogs. | Alter pharmacokinetic profile and target engagement. | |

| Pyridine Ring | Substitution | Introduction of alkyl, halogen, or hydroxyl groups at positions 3, 4, or 6. | Enhance metabolic stability, cell permeability, and potency. |

| N-Oxidation | Formation of the pyridine N-oxide. | Modify electronic distribution, solubility, and pharmacokinetic properties. | |

| Carboxylic Acid Group | Esterification | Methyl, ethyl, or benzyl esters. | Increase lipophilicity and improve cell membrane permeability (prodrug strategy). |

| Amidation | Primary, secondary, and cyclic amides. | Introduce new hydrogen bonding interactions and alter steric bulk for improved target affinity. | |